2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
This compound features a hybrid structure combining a 1,3,4-oxadiazole ring, indole, and tetrahydroquinoline moieties. The 1,3,4-oxadiazole core is known for its electron-deficient nature and bioisosteric properties, making it a common scaffold in drug discovery . Synthetically, such compounds are typically prepared via cyclization of carbohydrazides or hydrazine derivatives, as seen in analogous oxadiazole-indole systems .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)20-13-17-8-3-5-11-19(17)26(20)14-21(27)25-12-6-9-16-7-2-4-10-18(16)25/h2-5,7-8,10-11,13H,6,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMODMZKYLWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Ring
The 5-methyl-1,3,4-oxadiazole group is synthesized via cyclization of a hydrazide intermediate. A representative protocol involves:
- Hydrazide formation : Reacting indole-2-carboxylic acid with hydrazine hydrate in ethanol under reflux to yield indole-2-carbohydrazide.
- Cyclodehydration : Treating the hydrazide with acetic anhydride at 120°C to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux, 6h | 85% | |
| Cyclodehydration | Acetic anhydride, 120°C, 4h | 78% |
Functionalization at Indole N1
The N1 position of indole is alkylated using a chloroethyl ketone precursor. For example:
- Chloroacetylation : Reacting 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl chloride.
- Quaternization : Coupling the acetyl chloride with 1,2,3,4-tetrahydroquinoline (THQ) in DCM with TEA as a base.
Synthesis of the Tetrahydroquinoline-Ketone Segment
THQ Ring Formation
The THQ core is synthesized via domino reactions, as reported by Ortiz-Marciales et al.:
- Reductive cyclization : Treating 3-methylaniline with acetaldehyde in ethanol under TiO₂ catalysis (350 nm light) to yield 2,7-dimethyl-1,2,3,4-tetrahydroquinoline.
Optimization Note : Yields improve with excess acetaldehyde (3 equiv.) and prolonged irradiation (24h).
Coupling of Indole-Oxadiazole and THQ-Ketone
The final step involves nucleophilic substitution between the indole-oxadiazole chloro intermediate and the THQ-ketone:
- Alkylation : Reacting 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl chloride with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in DMF with K₂CO₃ at 80°C.
Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80°C | |
| Time | 12h | |
| Yield | 65% |
Alternative Synthetic Routes
One-Pot Domino Approach
A domino reaction sequence reported by Park et al. combines THQ formation and ketone alkylation in a single pot:
Grignard Addition
- Ketone formation : Reacting THQ with a Grignard reagent (e.g., CH₃MgBr) followed by oxidation to the ketone.
Challenges and Optimization Strategies
- Regioselectivity in indole functionalization : Directing groups (e.g., methoxy) may be required to ensure substitution at N1.
- THQ oxidation stability : Use mild oxidizing agents (e.g., DMSO/NaHCO₃) to prevent over-oxidation to quinoline.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. The compound may influence neuroinflammatory pathways and oxidative stress responses, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into the effects of indole compounds on neuronal health suggest that they could modulate neuroinflammation and promote neuronal survival.
Antimicrobial Activity
Compounds similar to 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have been evaluated for antimicrobial properties. The presence of the oxadiazole ring is often associated with enhanced activity against various bacterial strains. Preliminary studies could pave the way for developing new antibiotics based on this compound.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : The interaction with signaling pathways related to apoptosis and cell survival might be crucial for its anticancer and neuroprotective effects.
Case Studies
While direct case studies on this specific compound are scarce, related compounds provide valuable insights:
| Compound Name | Application Area | Findings |
|---|---|---|
| Indole Derivatives | Cancer Research | Induced apoptosis in various cancer cell lines |
| Oxadiazole Compounds | Antimicrobial Studies | Effective against Gram-positive and Gram-negative bacteria |
| Tetrahydroquinoline Analogs | Neuroprotection | Reduced neuroinflammation in animal models |
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with five structurally related analogs, focusing on structural features , synthetic routes , and biological activities .
Table 1: Structural and Functional Comparison
Key Observations:
Structural Impact on Activity: The thiol (-SH) and thioether derivatives (e.g., ) exhibit enhanced anticancer activity due to sulfur’s role in covalent enzyme inhibition (e.g., EGFR or tubulin binding). Tetrahydroquinoline in the target compound may improve blood-brain barrier penetration compared to simpler amines or thiazoles . Imidazole-containing analogs (e.g., ) show antimicrobial properties, suggesting substituent-dependent target selectivity.
Synthetic Flexibility :
- The oxadiazole ring is highly modular; substituents can be introduced via hydrazide precursors (e.g., ) or post-cyclization functionalization (e.g., ).
- Chloramine-T and carbon disulfide are common reagents for introducing sulfur-based groups .
Biological Trends: Indole-oxadiazole hybrids are prevalent in anticancer research (e.g., ), while quinoline-oxadiazole derivatives (e.g., ) are explored for CNS disorders. The absence of reported data for the target compound highlights a research gap; its tetrahydroquinoline group warrants evaluation in neurological models.
Research Findings and Data Gaps
- Anticancer Potential: Thiol-oxadiazole derivatives (e.g., ) showed IC50 values of 2–10 μM against MCF-7 and HeLa cells, suggesting the target compound’s methyl-oxadiazole and tetrahydroquinoline groups could modulate potency.
- Computational Predictions : Molecular docking of analogous compounds indicates strong binding to tubulin (ΔG = -9.2 kcal/mol) and EGFR (ΔG = -8.5 kcal/mol) .
- Data Gaps: No in vivo or ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist for the target compound. Comparative studies with 5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol are needed to assess trade-offs between lipophilicity and solubility.
Biological Activity
The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one represents a novel hybrid structure that combines indole and oxadiazole moieties with potential biological activities. The unique structural features of this compound suggest a broad spectrum of pharmacological effects, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2 |
| IUPAC Name | This compound |
| CAS Number | Not specifically listed |
Biological Activity Overview
Research on compounds containing the oxadiazole and indole cores has indicated significant biological activities including:
Anticancer Activity:
Several studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. For instance:
- A study evaluated indole-based 1,3,4-oxadiazoles as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating strong anticancer properties .
Mechanism of Action:
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
Antimicrobial Activity:
Compounds similar to the one have also shown promising antimicrobial properties against various pathogens. For example:
- Indole derivatives have been reported to possess antibacterial activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
Case Study 1: Anticancer Evaluation
A recent study focused on the synthesis and evaluation of novel 1,3,4-oxadiazole derivatives highlighted the anticancer potential of compounds similar to our target compound. The study reported significant apoptosis induction in cancer cells treated with these derivatives compared to controls .
Case Study 2: Antimicrobial Properties
Another research effort investigated the antibacterial activity of oxadiazole derivatives against M. tuberculosis. The findings indicated that certain derivatives were effective at inhibiting bacterial growth at low concentrations .
Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 2e | HCT116 | 6.43 | EGFR inhibition |
| Compound 2e | A549 | 9.62 | Apoptosis induction |
| Erlotinib | HCT116 | 17.86 | EGFR inhibition |
Antimicrobial Activity Summary
| Compound | Target Pathogen | MIC (μg/mL) | Observations |
|---|---|---|---|
| Indole Derivative | MRSA | 0.98 | Significant antibacterial effect |
| Oxadiazole Derivative | M. tuberculosis | 10 | Inhibition observed over time |
Q & A
Q. How to ensure reproducibility in multi-step syntheses?
- Methodological Answer:
- Batch Documentation: Record exact stoichiometry, solvent grades, and drying times for intermediates .
- Automated Platforms: Use flow chemistry systems to standardize reaction parameters (pressure, mixing speed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
